molecular formula C16H18ClNO3 B2616131 methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride CAS No. 69189-06-6

methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride

Cat. No.: B2616131
CAS No.: 69189-06-6
M. Wt: 307.77
InChI Key: ZTGSRCQPKWGKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C16H17NO3·HCl. It is a hydrochloride salt form of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate, which is known for its applications in various scientific research fields. The compound is characterized by its white to off-white powder form and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:

  • Solvent: Methanol or ethanol
  • Base: Sodium hydroxide or potassium carbonate
  • Reducing agent: Sodium borohydride or lithium aluminum hydride
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors for the reaction
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The benzyloxy group plays a crucial role in binding to the active site of enzymes, while the amino group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-phenylacetate
  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
  • 2-Amino-1-[3-(benzyloxy)phenyl]propan-1-ol

Comparison

Methyl 2-amino-2-[4-(benzyloxy)phenyl]acetate hydrochloride is unique due to the presence of the benzyloxy group, which enhances its binding affinity to molecular targets compared to similar compounds. This structural feature makes it more effective in certain biochemical applications, providing a distinct advantage in research and therapeutic contexts.

Properties

IUPAC Name

methyl 2-amino-2-(4-phenylmethoxyphenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12;/h2-10,15H,11,17H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBBIQXLVHFWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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